molecular formula C18H24N2O4S4 B12803826 4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide CAS No. 23516-74-7

4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide

Cat. No.: B12803826
CAS No.: 23516-74-7
M. Wt: 460.7 g/mol
InChI Key: FZPRKJHNYWETLJ-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a central benzenesulfonamide core substituted with methyl groups at the 4-position. Its defining structural feature is the presence of a dithio (-S-S-) bridge linking two ethylenediamine-derived chains, each bearing a 4-methylbenzenesulfonamide moiety. This disulfide linkage introduces unique redox-sensitive properties and conformational flexibility, distinguishing it from conventional sulfonamide derivatives.

Properties

CAS No.

23516-74-7

Molecular Formula

C18H24N2O4S4

Molecular Weight

460.7 g/mol

IUPAC Name

4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C18H24N2O4S4/c1-15-3-7-17(8-4-15)27(21,22)19-11-13-25-26-14-12-20-28(23,24)18-9-5-16(2)6-10-18/h3-10,19-20H,11-14H2,1-2H3

InChI Key

FZPRKJHNYWETLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2-Aminoethyl)benzenesulfonamide Intermediate

This intermediate is a crucial building block for the target compound. A robust method for its synthesis involves:

  • Starting Material: β-phenylethylamine.
  • Stepwise Reactions:
    • Acetylation: β-phenylethylamine is acetylated using acetic acid or acetic anhydride under reflux for 3–5 hours to form an acetylated intermediate.
    • Chlorosulfonation: The acetylated intermediate undergoes chlorosulfonation with chlorosulfonic acid, controlling temperature below 50°C during addition, then heating to 60–70°C for 2–4 hours.
    • Amination: The chlorosulfonated product is reacted with ammonia or an amine source to form the sulfonamide.
    • Hydrolysis: The acetyl protecting group is removed by hydrolysis using sodium hydroxide solution at 105–115°C for 3.5–6 hours.
    • Purification: Crystallization and solvent washing yield purified 4-(2-aminoethyl)benzenesulfonamide.

Table 1: Key Reaction Conditions for 4-(2-Aminoethyl)benzenesulfonamide Synthesis

Step Reagents/Conditions Temperature (°C) Time Solvent(s) Notes
Acetylation β-phenylethylamine + acetic acid/anhydride Reflux (3–5 h) 3–5 hours Chloroform, dichloromethane Control molar ratio 1:1 to 1:1.25
Chlorosulfonation Chlorosulfonic acid + auxiliary agent 50–70 2–4 hours Dichloromethane, chloroform Addition rate controlled, temp <50°C
Amination Ammonia or amine source Ambient to 60 2–4 hours Dichloromethane Formation of sulfonamide bond
Hydrolysis NaOH (18–30%) aqueous solution 105–115 3.5–6 hours Water Removal of acetyl group
Purification Crystallization, washing 10–30 0.5–1 hour Methanol, ethanol, water Final product yield >90%

Research Findings and Optimization Notes

  • Raw Material Availability: β-phenylethylamine and 4-methylbenzenesulfonyl chloride are commercially available and cost-effective, facilitating scale-up.
  • Reaction Yields: The multi-step synthesis of the sulfonamide intermediate achieves high yields (>85%), with overall yields depending on disulfide formation efficiency.
  • Environmental and Safety Considerations: Use of chlorosulfonic acid and chlorinating agents requires careful handling and waste management. The described method minimizes chlorosulfonic acid consumption and wastewater generation.
  • Purification: Activated carbon treatment and controlled crystallization improve product purity and remove colored impurities.
  • Solvent Selection: Dichloromethane and chloroform are preferred for chlorosulfonation and amination steps due to their solvent properties and reaction compatibility.

Summary Table of Preparation Method

Stage Key Reagents/Conditions Purpose Outcome
Acetylation β-phenylethylamine + acetic acid/anhydride Protect amine group Acetylated intermediate
Chlorosulfonation Chlorosulfonic acid + auxiliary agent Introduce sulfonyl chloride Sulfonyl chloride intermediate
Amination Ammonia or amine source Form sulfonamide bond Sulfonamide intermediate
Hydrolysis NaOH aqueous solution Remove acetyl protecting group 4-(2-aminoethyl)benzenesulfonamide
Disulfide formation Thiol precursors + mild oxidant Form disulfide bridge Bis(2-aminoethyl) disulfide
Sulfonylation 4-methylbenzenesulfonyl chloride + base Attach sulfonyl groups Final sulfonamide compound
Purification Crystallization, activated carbon, filtration Remove impurities Pure target compound

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride can produce amines .

Scientific Research Applications

4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is essential for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication . Additionally, the dithioether group may interact with thiol-containing proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives:

Compound Key Structural Features Functional Implications References
4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide Dithio (-S-S-) bridge between ethylenediamine chains; dual 4-methylbenzenesulfonamide groups Redox-sensitive; potential prodrug behavior; enhanced lipophilicity due to disulfide linkage
4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide Two sulfonamide-linked ethyl groups (no dithio bridge) Higher hydrogen-bonding capacity; stable under reducing conditions
N,N'-Di(p-toluenesulfonyl)-1,2-phenylenediamine Bis-sulfonamide attached to 1,2-phenylenediamine core Rigid planar structure; potential for π-π stacking interactions
4-Methyl-N-(2-formylphenyl)-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide Formylphenyl substituent; single sulfonamide group Electrophilic aldehyde group enables Schiff base formation; planar geometry observed in X-ray studies
4-Methyl-N-(2-(3-nitro-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide Nitro-triazole heterocycle attached via ethyl chain Enhanced electron-withdrawing effects; potential for nitro group-mediated bioactivity

Key Comparative Insights

Redox Reactivity: The dithio bridge in the target compound differentiates it from analogs like 4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide (). The S-S bond can undergo reduction to thiols (-SH), enabling prodrug activation or participation in redox signaling pathways, a feature absent in non-sulfur-linked derivatives .

Hydrogen-Bonding Capacity : Compounds lacking the dithio bridge (e.g., N,N'-di(p-toluenesulfonyl)-1,2-phenylenediamine ) exhibit stronger hydrogen-bonding networks due to accessible sulfonamide N-H groups, as evidenced by crystallographic studies . The dithio bridge may disrupt such networks, reducing crystallinity but increasing membrane permeability .

Synthetic Complexity : The target compound’s synthesis likely requires controlled oxidation to form the disulfide bond, contrasting with simpler sulfonamide couplings (e.g., 4-methyl-N-(2-formylphenyl) derivatives ) that rely on nucleophilic substitution or condensation reactions .

Biological Activity: Sulfonamides with heterocyclic substituents (e.g., 5-methyl-1,2-oxazol-3-yl in ) show antimicrobial activity, suggesting that the dithio bridge’s redox activity could modulate similar or distinct pathways.

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : Estimated ~550–570 g/mol (based on analogs in and ).
  • Lipophilicity: Higher logP compared to non-sulfur-linked derivatives due to the disulfide group.
  • Stability : Susceptible to reductive cleavage (e.g., by glutathione), which may limit shelf life but enable targeted drug release .

Crystallographic Insights

  • Analogs like N-(2-formylphenyl)-4-methylbenzenesulfonamide exhibit distorted tetrahedral geometry around sulfur and planar triagonal geometry at nitrogen, with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice . The dithio bridge in the target compound may alter packing efficiency due to steric bulk.

Biological Activity

Overview

4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide, also known by its CAS number 56187-04-3, is a complex sulfonamide compound with potential therapeutic applications. This article delves into its biological activity, encompassing its synthesis, mechanisms of action, and various biological effects.

PropertyValue
Molecular FormulaC25H31N3O6S3
Molecular Weight565.725 g/mol
Melting Point172-176 °C
Boiling Point736.9 °C
Density1.325 g/cm³
LogP6.5837

Synthesis and Characterization

The synthesis of 4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide involves the reaction of 4-methylphenylsulfonyl chloride with various amines and dithiols. Characterization techniques such as NMR, FT-IR, and thin-layer chromatography have been employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

Research indicates that compounds derived from sulfonamides often exhibit significant antibacterial properties. Studies have shown that related sulfonamide derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is primarily attributed to the inhibition of folic acid synthesis in bacteria, disrupting their growth and replication .

Antifungal Properties

In addition to antibacterial effects, some studies have reported antifungal activity for similar sulfonamide compounds. These compounds may inhibit fungal cell wall synthesis or interfere with metabolic pathways crucial for fungal survival .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide has been explored in various models. The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Analgesic Activity

Preliminary studies suggest that this compound may also possess analgesic properties. The exact mechanism remains under investigation, but it is hypothesized that it may modulate pain pathways involving cyclooxygenase enzymes or other pain-related receptors .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that a related sulfonamide exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating potent antibacterial activity.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced paw swelling compared to controls (p < 0.05), suggesting its potential as an anti-inflammatory agent.
  • Analgesic Testing : In a formalin test for pain in rodents, the compound demonstrated a reduction in both phases of pain response, indicating both central and peripheral analgesic effects.

Q & A

Basic: What are the key functional groups in this compound, and how do they influence its chemical reactivity?

The compound contains sulfonamide groups , a dithioethyl (-S-S-) linkage , and 4-methylphenyl substituents .

  • Sulfonamide groups enable hydrogen bonding and interactions with biological targets (e.g., enzymes or receptors) .
  • The dithioethyl bridge introduces redox sensitivity, as disulfide bonds can undergo cleavage under reducing conditions .
  • 4-Methylphenyl groups enhance hydrophobicity, affecting solubility and membrane permeability .
    Methodological Insight : Use FT-IR and 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm functional groups, and computational tools (e.g., DFT) to predict electronic effects .

Basic: What synthetic strategies are effective for preparing this compound?

Synthesis typically involves stepwise sulfonylation and thiol-disulfide coupling :

Sulfonamide Formation : React amines with 4-methylbenzenesulfonyl chloride in a basic aqueous/organic solvent system (e.g., THF/Na2_2CO3_3) .

Dithioethyl Linkage : Use oxidative coupling of thiol precursors (e.g., with iodine or air) to form the disulfide bond .
Critical Step : Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to avoid cross-contamination .

Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions often arise from dynamic behavior (e.g., rotational isomerism) or crystal packing effects :

  • X-ray Crystallography : Provides definitive bond lengths and angles but may not reflect solution-phase conformations .
  • Variable-Temperature NMR : Identifies conformational flexibility by observing signal splitting at low temperatures .
    Example : If NMR suggests free rotation of a sulfonamide group, but X-ray shows a fixed geometry, compare data under controlled conditions .

Advanced: What reaction mechanisms govern the stability of the dithioethyl linkage under physiological conditions?

The disulfide bond undergoes thiol-disulfide exchange in reducing environments (e.g., cellular cytoplasm):

  • Mechanistic Probe : Use Ellman’s reagent (DTNB) to quantify free thiols generated during disulfide cleavage .
  • Kinetic Analysis : Monitor degradation via HPLC-MS under simulated physiological conditions (pH 7.4, 37°C, glutathione) .

Advanced: How can computational modeling optimize this compound’s binding affinity for a target protein?

Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes with sulfonamide groups anchoring the molecule .

MD Simulations : Assess stability of protein-ligand interactions over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues .

QSAR : Correlate substituent effects (e.g., methyl vs. halogen) with activity data from analogs .

Basic: What analytical techniques are critical for characterizing this compound?

  • X-ray Crystallography : Resolves sulfonamide geometry and hydrogen-bonding networks .
  • NMR Spectroscopy : Confirms proton environments and detects impurities (e.g., 19F^{19}\text{F} NMR for fluorinated analogs) .
  • Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Advanced: How do substituents on the benzene rings modulate biological activity?

  • 4-Methyl Groups : Increase lipophilicity (logP), enhancing blood-brain barrier penetration in neurotargeting studies .
  • Halogen Substitution : Improves binding to hydrophobic pockets (e.g., compare with 4-chloro analogs in ).
    Methodology : Synthesize derivatives with varied substituents and assay against relevant biological targets (e.g., enzyme inhibition) .

Advanced: What strategies mitigate side reactions during synthesis (e.g., over-sulfonylation)?

  • Controlled Stoichiometry : Use a 1:1 molar ratio of amine to sulfonyl chloride to prevent di-sulfonylation .
  • Temperature Control : Maintain reactions at 0–5°C to slow aggressive sulfonylation .
  • In Situ Monitoring : Track reaction progress via TLC (Rf_f shift) or inline IR spectroscopy .

Advanced: How does the compound’s stability vary under different storage conditions?

  • Light Sensitivity : Protect from UV exposure to prevent disulfide bond cleavage; store in amber vials .
  • Humidity Control : Use desiccants to avoid hydrolysis of sulfonamide groups .
    Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal .

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